molecular formula C10H8BrN B6618890 8-bromo-5-methylisoquinoline CAS No. 1367774-28-4

8-bromo-5-methylisoquinoline

Cat. No.: B6618890
CAS No.: 1367774-28-4
M. Wt: 222.08 g/mol
InChI Key: HCQMREQKZJZYMN-UHFFFAOYSA-N
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Description

8-Bromo-5-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their structural complexity and diverse biological activities. The compound has a molecular formula of C10H8BrN and a molecular weight of 222.08 g/mol . It is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 5th position on the isoquinoline ring.

Preparation Methods

The synthesis of 8-bromo-5-methylisoquinoline can be achieved through various methods. One common approach involves the bromination of 5-methylisoquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform under reflux conditions. Another method involves the cyclization of appropriate precursors under acidic conditions, followed by bromination . Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

8-Bromo-5-methylisoquinoline undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoisoquinoline derivative, while oxidation can produce quinoline N-oxides.

Mechanism of Action

The mechanism of action of 8-bromo-5-methylisoquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways . For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

8-Bromo-5-methylisoquinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

8-bromo-5-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQMREQKZJZYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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